(3-Amino-6-bromopyrazin-2-yl)methanol
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Overview
Description
(3-Amino-6-bromopyrazin-2-yl)methanol is a chemical compound with the molecular formula C5H6BrN3O. It is a derivative of pyrazine, characterized by the presence of an amino group at the third position, a bromine atom at the sixth position, and a hydroxymethyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: the synthesis generally follows similar principles as laboratory methods, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques .
Types of Reactions:
Oxidation: (3-Amino-6-bromopyrazin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
(3-Amino-6-bromopyrazin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (3-Amino-6-bromopyrazin-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- (3-Amino-6-chloropyrazin-2-yl)methanol
- (3-Amino-6-fluoropyrazin-2-yl)methanol
- (3-Amino-6-iodopyrazin-2-yl)methanol
Comparison: (3-Amino-6-bromopyrazin-2-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(3-amino-6-bromopyrazin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c6-4-1-8-5(7)3(2-10)9-4/h1,10H,2H2,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHROBJGQFGJRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)CO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855657 |
Source
|
Record name | (3-Amino-6-bromopyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260880-59-8 |
Source
|
Record name | (3-Amino-6-bromopyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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